methyl (2R,4S)-1-[5-(2-chlorophenyl)furan-2-carbonyl]-4-hydroxypiperidine-2-carboxylate
Overview
Description
Methyl (2R*,4S*)-1-[5-(2-chlorophenyl)-2-furoyl]-4-hydroxypiperidine-2-carboxylate is a complex organic compound characterized by its unique structure, which includes a piperidine ring, a furoyl group, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2R,4S)-1-[5-(2-chlorophenyl)furan-2-carbonyl]-4-hydroxypiperidine-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Furoyl Group: The furoyl group can be introduced via an acylation reaction using a furoyl chloride derivative.
Attachment of the Chlorophenyl Group: The chlorophenyl group can be attached through a Friedel-Crafts acylation reaction.
Esterification: The final step involves the esterification of the carboxylate group to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Flow microreactor systems can be employed to enhance the efficiency and yield of the reactions .
Chemical Reactions Analysis
Types of Reactions
Methyl (2R*,4S*)-1-[5-(2-chlorophenyl)-2-furoyl]-4-hydroxypiperidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl groups can yield alcohols.
Scientific Research Applications
Methyl (2R*,4S*)-1-[5-(2-chlorophenyl)-2-furoyl]-4-hydroxypiperidine-2-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl (2R,4S)-1-[5-(2-chlorophenyl)furan-2-carbonyl]-4-hydroxypiperidine-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl (2R,4S)-1-[5-(2-bromophenyl)-2-furoyl]-4-hydroxypiperidine-2-carboxylate**
- Methyl (2R,4S)-1-[5-(2-fluorophenyl)-2-furoyl]-4-hydroxypiperidine-2-carboxylate**
- Methyl (2R,4S)-1-[5-(2-iodophenyl)-2-furoyl]-4-hydroxypiperidine-2-carboxylate**
Uniqueness
Methyl (2R*,4S*)-1-[5-(2-chlorophenyl)-2-furoyl]-4-hydroxypiperidine-2-carboxylate is unique due to the presence of the chlorophenyl group, which can impart distinct chemical and biological properties compared to its analogs. The specific arrangement of functional groups in this compound can lead to unique reactivity and interactions with molecular targets .
Properties
IUPAC Name |
methyl (2R,4S)-1-[5-(2-chlorophenyl)furan-2-carbonyl]-4-hydroxypiperidine-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO5/c1-24-18(23)14-10-11(21)8-9-20(14)17(22)16-7-6-15(25-16)12-4-2-3-5-13(12)19/h2-7,11,14,21H,8-10H2,1H3/t11-,14+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGUNSKMFHHZTSI-SMDDNHRTSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CCN1C(=O)C2=CC=C(O2)C3=CC=CC=C3Cl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1C[C@H](CCN1C(=O)C2=CC=C(O2)C3=CC=CC=C3Cl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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